4-(Chloromethyl)quinoline hydrochloride
Overview
Description
4-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its yellow solid form and is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
Quinoline derivatives are often used in Suzuki–Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon–carbon bond-forming reaction . In this process, the quinoline derivative acts as an organoboron reagent, participating in transmetalation, where it transfers its organic group to palladium .
Biochemical Pathways
Quinazoline and quinazolinone derivatives, which are structurally similar to quinolines, are known to affect a variety of biological pathways . They have demonstrated anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .
Preparation Methods
The synthesis of 4-(Chloromethyl)quinoline hydrochloride typically involves the chloromethylation of quinoline. One common method includes the reaction of quinoline with formaldehyde and hydrochloric acid in the presence of a catalyst. This reaction proceeds under controlled conditions to yield the desired product .
Industrial production methods often employ similar synthetic routes but on a larger scale. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
4-(Chloromethyl)quinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Chloromethyl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-(Chloromethyl)quinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-(Chloromethyl)quinoline: Similar in structure but with the chloromethyl group at a different position, leading to different reactivity and applications.
4-Methylquinoline: Lacks the chloromethyl group, resulting in different chemical properties and uses.
Quinoline: The parent compound, which serves as the basis for the synthesis of various derivatives.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, making it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
4-(chloromethyl)quinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSBVZQGDUCJIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629509 | |
Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-57-7 | |
Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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